Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

Catalog No.
S740048
CAS No.
197792-60-2
M.F
C10H14ClNO2
M. Wt
215.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochlor...

CAS Number

197792-60-2

Product Name

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

IUPAC Name

methyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-3-2-4-9(5-8)7-11;/h2-5H,6-7,11H2,1H3;1H

InChI Key

UAHVOECKJGGQPK-UHFFFAOYSA-N

SMILES

COC(=O)CC1=CC(=CC=C1)CN.Cl

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)CN.Cl

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is an organic compound classified as an ester. It features a methyl ester group attached to a phenyl ring, which is further substituted with an aminomethyl group. The compound has the molecular formula C10H14ClNO2C_{10}H_{14}ClNO_2 and a molecular weight of approximately 215.68 g/mol. Its chemical structure contributes to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis .

Due to its functional groups:

  • Nucleophilic Substitution: The presence of the ester group allows for nucleophilic attack, leading to the formation of various substituted derivatives depending on the nucleophile employed.
  • Reduction: Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride can be reduced to form alcohols.
  • Oxidation: This compound may also yield imines or nitriles under oxidative conditions .

Synthetic Routes

The synthesis of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride typically involves the following steps:

  • Starting Materials: Commonly used starting materials include methyl 2-bromoacetate and 3-(aminomethyl)phenylboronic acid.
  • Reaction Conditions: The synthesis is generally conducted under inert atmospheres (such as nitrogen or argon) at elevated temperatures (80-100°C) to ensure complete conversion of reactants to products.
  • Industrial Production: On a larger scale, continuous flow reactors and automated systems are utilized to optimize reaction conditions and enhance the yield and purity of the final product .

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride serves multiple purposes:

  • Organic Synthesis: It acts as a versatile building block in organic chemistry, facilitating the construction of more complex molecules.
  • Drug Development: Given its structural characteristics, it is a candidate for developing pharmaceuticals with specific biological activities.
  • Material Science: The compound can be employed in synthesizing polymers and materials with unique properties .

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(3-aminophenyl)acetateContains an aminophenyl group without the aminomethylLacks the additional amine functionality
Ethyl 2-(3-(aminomethyl)phenyl)acetateEthyl group instead of methylLarger alkyl group may alter solubility
Benzyl 2-(3-(aminomethyl)phenyl)acetateBenzyl group replacing the methyl esterPotential for different reactivity due to sterics
Methyl 2-(4-aminophenyl)acetateAmino group in para positionDifferent spatial orientation affects properties

The uniqueness of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride lies in its specific substitution pattern on the phenyl ring, which may influence its reactivity and biological activity compared to these similar compounds .

Dates

Last modified: 08-15-2023

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